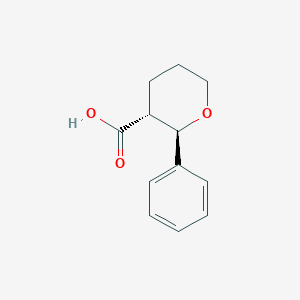

![molecular formula C13H10N2O2S B2781616 N-(benzo[b]thiophen-5-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-51-7](/img/structure/B2781616.png)

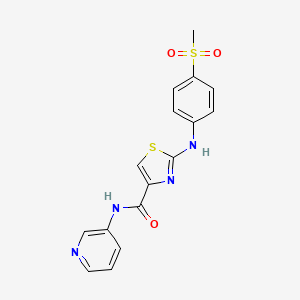

N-(benzo[b]thiophen-5-yl)-3-methylisoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .

Synthesis Analysis

Benzothiophene derivatives are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been studied using X-ray crystallography . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis

Benzothiophene derivatives have been found to have high antibacterial activities against S. aureus ATCC 25923 . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed .Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .科学的研究の応用

Heterocyclic Synthesis Applications : A study by Mohareb et al. (2004) demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which led to the production of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This indicates the compound's utility in the synthesis of a wide range of heterocyclic compounds, which are often significant in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity : Research by Ravinaik et al. (2021) involved designing and synthesizing benzamide derivatives starting from related compounds, which were then tested against various cancer cell lines. The results showed moderate to excellent anticancer activity, indicating the potential of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antitumor Properties : A study by Ostapiuk et al. (2017) synthesized new carboxamide derivatives and investigated their antitumor activity. Some compounds demonstrated significant antitumor effects, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Diuretic Activity : Yar and Ansari (2009) studied benzothiazole-2-carboxamide derivatives for their diuretic activity. This study highlights the compound's potential in developing diuretic medications (Yar & Ansari, 2009).

Anti-Inflammatory and Antimicrobial Agents : Boschelli et al. (1995) investigated the ability of benzo[b]thiophene-2-carboxamides in reducing cell adhesion, indicating potential as anti-inflammatory agents. The study also extended to examining the effects of heterocyclic analogs, such as benzofurans and indoles (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).

Antiarrhythmic and Antianxiety Activities : Amr et al. (2010) synthesized novel thiophene derivatives from related compounds, which showed high antiarrhythmic and antianxiety activities, suggesting their use in treating related conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

作用機序

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

The compound interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can influence the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .

Biochemical Pathways

The compound’s interaction with CRMP2 affects the nociceptive signaling pathway . By potentially decreasing the phosphorylation level of CRMP2, the compound can influence the function of voltage-gated calcium and sodium channels, thereby affecting the transmission of nociceptive signals .

Result of Action

The compound’s interaction with CRMP2 and its potential influence on the function of voltage-gated calcium and sodium channels can affect the transmission of nociceptive signals . This could potentially lead to a decrease in the expression of chronic pain .

将来の方向性

特性

IUPAC Name |

N-(1-benzothiophen-5-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-6-11(17-15-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRAEZCBWJWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2781534.png)

![3-(3-methoxyphenyl)-1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2781539.png)

![1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone](/img/structure/B2781541.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B2781542.png)

![N-(5-fluoro-2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2781544.png)

![N-(2-cyanoethyl)-N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2781545.png)

![N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide](/img/structure/B2781556.png)